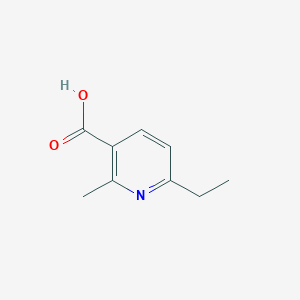

6-Ethyl-2-methylpyridine-3-carboxylic acid

Beschreibung

Significance of Pyridine (B92270) Carboxylic Acid Scaffolds in Organic Chemistry

The pyridine ring is a fundamental heterocyclic scaffold that appears in a vast array of commercially significant compounds, including vitamins, pharmaceuticals, and agrochemicals. When functionalized with a carboxylic acid group, the resulting pyridine carboxylic acid structure becomes a highly versatile building block in organic synthesis and medicinal chemistry. There are three primary isomers of pyridine carboxylic acid: picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (3-pyridinecarboxylic acid), and isonicotinic acid (4-pyridinecarboxylic acid). wikipedia.org

These scaffolds are of particular importance due to several key features. The nitrogen atom in the pyridine ring imparts basicity and the ability to form hydrogen bonds, while the carboxylic acid group provides acidity and can act as a ligand to coordinate with metal ions. This dual functionality is especially useful in the design of enzyme inhibitors. chemimpex.com Furthermore, the aromatic pyridine ring can be readily substituted at various positions, allowing for the fine-tuning of a molecule's steric and electronic properties, which in turn can modulate its biological activity and selectivity. chemimpex.com

In the field of agriculture, pyridine carboxylic acid derivatives are a well-established class of herbicides. google.comvt.edu Many of these compounds function as synthetic auxins, which are plant growth regulators. They mimic natural plant hormones, leading to abnormal growth and eventual death of susceptible broadleaf weeds. vt.eduvt.edu The persistence and efficacy of these herbicides have made them valuable tools in crop management. vt.edu The adaptability of the pyridine carboxylic acid scaffold continues to make it a focal point for the development of new therapeutic agents and agrochemicals. chemimpex.comnih.gov

Overview of Alkyl-Substituted Pyridine-3-carboxylic Acids

This class of compounds has found significant application in the agrochemical industry. Several prominent herbicides are alkyl-substituted pyridine carboxylic acids. Their mode of action is often related to their ability to mimic natural auxins, disrupting normal plant growth processes in targeted weed species. vt.eduvt.edu The specific arrangement and type of alkyl and other substituents on the ring are crucial for determining the herbicide's spectrum of activity and its selectivity for certain plants.

Prominent examples of this chemical family used in agriculture include:

Picloram : A systemic herbicide used to control woody plants and herbaceous weeds. vt.edu

Clopyralid : An herbicide effective against annual and perennial broadleaf weeds. vt.edu

Aminopyralid : Used for broadleaf weed control in pastures and rangelands. vt.edu

The development of these compounds highlights the importance of alkyl substitution in creating effective and selective herbicides. Research in this area continues to explore how different substitution patterns on the pyridine carboxylic acid core can lead to new active ingredients for crop protection. google.comnih.gov

Scope and Research Focus on 6-Ethyl-2-methylpyridine-3-carboxylic Acid

The specific compound, this compound, is a distinct member of the alkyl-substituted pyridine-3-carboxylic acid family. While the broader class of pyridine carboxylic acids is extensively studied, detailed research findings specifically on this compound are not widely available in peer-reviewed literature. Its primary role appears to be that of a specialized chemical intermediate and building block for use in organic synthesis.

Below are the key identifiers for this compound:

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1247348-49-7 |

| Molecular Formula | C9H11NO2 |

Given the established reactivity of the pyridine carboxylic acid scaffold, it can be inferred that this compound serves as a precursor for the synthesis of more complex molecules. The carboxylic acid group can undergo reactions such as esterification or amidation, while the pyridine ring itself can be subject to further functionalization. These potential transformations make it a valuable starting material for creating novel compounds that could be investigated for biological activity in areas such as pharmaceutical or agrochemical research. The presence of both an ethyl and a methyl group provides a specific substitution pattern that can be leveraged to synthesize targeted molecular architectures.

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-ethyl-2-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-3-7-4-5-8(9(11)12)6(2)10-7/h4-5H,3H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMYKCTLRXVBYJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=C(C=C1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Ethyl 2 Methylpyridine 3 Carboxylic Acid and Analogues

Direct Synthesis Approaches

Direct synthesis approaches involve the modification of an existing, suitably substituted pyridine (B92270) ring to introduce the desired carboxylic acid functionality. These methods include the oxidation of alkyl side chains and direct carboxylation reactions.

Alkylpyridine Oxidation Routes

The oxidation of alkyl groups on the pyridine ring is a common and industrially significant method for producing pyridine carboxylic acids. The specific oxidant and reaction conditions determine the selectivity and yield of the process.

The oxidation of 5-ethyl-2-methylpyridine (B142974) is a primary industrial route for the synthesis of nicotinic acid (pyridine-3-carboxylic acid), a key analogue. This process typically involves harsh conditions and can proceed through different pathways.

One of the most established methods is the Lonza process, which employs nitric acid as the oxidant at high temperatures and pressures. mdpi.com This liquid-phase oxidation first converts 5-ethyl-2-methylpyridine into 2,5-pyridinedicarboxylic acid (isocinchomeronic acid), which is an unstable intermediate. Subsequent thermal decarboxylation yields the final nicotinic acid product. mdpi.com A significant drawback of this method is the production of nitrous oxide, a potent greenhouse gas. mdpi.com

| Parameter | Value | Reference |

| Reactant | 5-Ethyl-2-methylpyridine | mdpi.com |

| Oxidant | Nitric Acid (HNO₃) | mdpi.com |

| Temperature | 190–270 °C | mdpi.com |

| Pressure | 2–8 MPa | mdpi.com |

| Intermediate | 2,5-Pyridinedicarboxylic acid | mdpi.com |

| Final Product | Nicotinic Acid | mdpi.com |

Vapor-phase catalytic oxidation offers an alternative with advantages such as using air as the oxidant and operating at atmospheric pressure. google.com In this process, 5-ethyl-2-methylpyridine is passed over a solid-state catalyst, often based on vanadium oxide, at elevated temperatures. This method can achieve high conversion and yield of nicotinic acid with reduced waste generation compared to liquid-phase oxidation. google.com

| Parameter | Value | Reference |

| Reactant | 5-Ethyl-2-methylpyridine | google.com |

| Catalyst | LiV₆O₁₅/ZrSiO₄ | google.com |

| Oxidant | Air | google.com |

| Temperature | 320 °C | google.com |

| Conversion | 100% | google.com |

| Yield (Nicotinic Acid) | 66% | google.com |

Oxidative ammonolysis, or ammoxidation, provides an indirect route to pyridine carboxylic acids. This vapor-phase catalytic reaction converts an alkylpyridine into the corresponding cyanopyridine in the presence of ammonia (B1221849) and oxygen. The resulting cyanopyridine is then hydrolyzed to the carboxylic acid. google.comresearchgate.net This two-step process is highly selective and is a major industrial method for producing nicotinic acid from 3-picoline (3-methylpyridine). researchgate.net

The ammoxidation step typically utilizes a vanadium-titanium (B8517020) oxide catalyst. The subsequent hydrolysis of the 3-cyanopyridine (B1664610) intermediate to nicotinic acid can be performed under acidic or basic conditions, or enzymatically. mdpi.comgoogle.com

| Reaction Stage | Details | Reference |

| Step 1: Ammoxidation | 3-Picoline is reacted with ammonia and air over a V₂O₅-based catalyst to form 3-cyanopyridine. | mdpi.comgoogle.com |

| Step 2: Hydrolysis | 3-Cyanopyridine is hydrolyzed to yield nicotinic acid. | google.com |

Carboxylation Reactions

Direct carboxylation involves the introduction of a carboxyl group onto the pyridine ring. This can be achieved through the reaction of organometallic pyridine derivatives with a carbon dioxide source.

This method first involves the formation of a highly reactive organometallic intermediate, such as a lithiated pyridine, by deprotonating the pyridine ring with a strong base like n-butyllithium. This organometallic species then acts as a nucleophile, attacking an electrophilic carbon source like carbon dioxide to form the carboxylate, which is subsequently protonated to yield the carboxylic acid. orgsyn.org

For example, the lithio derivatives of α-picoline and 2,6-lutidine have been carboxylated to prepare the corresponding pyridine-2-acetic acids. orgsyn.org While this demonstrates the feasibility of the approach, directing the carboxylation to the 3-position of a pre-functionalized ring like 6-ethyl-2-methylpyridine would depend on the directing effects of the existing substituents and the specific reaction conditions.

More recent developments include copper-catalyzed C-4 selective carboxylation of pyridines with CO₂ under mild conditions. chemistryviews.org This process involves an initial C-H phosphination, followed by a copper-catalyzed reaction with carbon dioxide at room temperature and atmospheric pressure, yielding isonicotinic acid derivatives. chemistryviews.org The adaptation of such a method for C-3 carboxylation would be a valuable synthetic strategy.

Multi-step Synthetic Routes from Pyridine Precursors

In contrast to modifying an existing pyridine, multi-step syntheses construct the substituted pyridine ring from acyclic (non-ring) precursors. These methods offer high flexibility in introducing various substituents at specific positions on the ring. Multi-component reactions, where three or more reactants combine in a single operation to form the product, are particularly powerful in this regard. nih.govchim.it

For instance, a three-component synthesis of polysubstituted pyridines has been developed based on a redox-neutral catalytic intermolecular aza-Wittig reaction followed by a Diels-Alder reaction. nih.gov This approach allows for the rapid assembly of diverse tri- and tetrasubstituted pyridines from a range of aldehydes, α,β-unsaturated acids, and enamines. nih.gov Similarly, a three-component reaction of lithiated alkoxyallenes with nitriles and carboxylic acids provides a flexible route to highly substituted pyridin-4-ol derivatives. chim.it Such strategies could be adapted to construct the 6-ethyl-2-methylpyridine-3-carboxylic acid skeleton by carefully selecting the appropriate acyclic building blocks.

Another versatile approach is the three-component synthesis of substituted pyridylacetic acid derivatives, which utilizes the dual reactivity of Meldrum's acid derivatives. acs.org These methods highlight the power of building the pyridine core from simpler fragments to achieve complex substitution patterns like that of this compound.

Derivatization of Halogenated Pyridine Carboxylic Acid Scaffolds

The synthesis of pyridine carboxylic acid derivatives can be achieved through the functionalization of halogenated pyridine precursors. While direct derivatization of a halogenated this compound is a plausible route, methodologies often involve the introduction of substituents onto a pre-existing halogenated pyridine ring followed by modification of other functional groups. For instance, in the synthesis of related structures like pyridine-2,6-dicarboxamides, the process begins with the corresponding dicarboxylic acid, which is converted to an acyl chloride. nih.gov This acyl chloride can then react with various amines to form the desired amide derivatives. nih.gov This principle can be extended to halogenated scaffolds, where the halogen atom can be replaced or modified using cross-coupling reactions before or after the manipulation of the carboxylic acid group.

Transformations Involving Pyridone Intermediates

Pyridone derivatives serve as versatile intermediates in the synthesis of substituted pyridines. One established strategy involves the reaction of β-amino enones with methylene (B1212753) active nitriles. researchgate.net This reaction can proceed through various intermediates, including dienolates or amide derivatives. researchgate.net For example, the reaction between 4-(dimethylamino)but-3-en-2-one and malononitrile (B47326) has been shown to produce a (2E,4E)-2-cyano-5-(dimethylamino)hexa-2,4-dienamide intermediate. researchgate.net Subsequent acid-induced cyclization of this intermediate leads to the formation of a 2-pyridone ring system, specifically 1,2-dihydro-6-methyl-2-oxopyridine-3-carbonitrile. researchgate.net This pyridone can then be further elaborated to introduce the ethyl group and convert the carbonitrile to a carboxylic acid.

Another approach utilizes the ring transformation of 1-methyl-3,5-dinitro-2-pyridone. nih.gov This electron-deficient pyridone is an effective substrate for nucleophilic-type ring transformations. When it reacts with a ketone in the presence of a nitrogen source like ammonia, a three-component ring transformation occurs, yielding nitropyridines. nih.gov This method highlights the utility of pyridone intermediates in constructing highly substituted pyridine rings from acyclic precursors.

Hydrolysis of Carboxylic Acid Esters as a Terminal Step

A prevalent and crucial final step in the synthesis of this compound and its analogues is the hydrolysis of a corresponding carboxylic acid ester. This transformation, often referred to as saponification when base-catalyzed, effectively converts the ester protecting group back to the carboxylic acid. thieme-connect.de

Base-catalyzed hydrolysis is generally the preferred method as the formation of the carboxylate salt makes the reaction essentially irreversible, driving it to completion. thieme-connect.de Common conditions involve the use of alkali metal hydroxides, such as lithium hydroxide (B78521) (LiOH), in a mixture of solvents like tetrahydrofuran (B95107) (THF), methanol, and water. thieme-connect.de Acid-catalyzed hydrolysis is also possible but is a reversible process that requires a large excess of water to favor the formation of the carboxylic acid product. thieme-connect.de

The synthesis of the precursor ester, such as ethyl 6-methylpyridine-3-carboxylate, can be achieved by reacting 6-methylnicotinic acid with ethanol (B145695) in the presence of an acid catalyst like sulfuric acid, followed by heating. chemicalbook.comchemicalbook.com The subsequent hydrolysis step provides the final carboxylic acid.

Table 1: Representative Conditions for Ester Hydrolysis

| Ester Precursor | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|

| Methyl Ester | LiOH | THF/Methanol/H₂O | Carboxylic Acid | thieme-connect.de |

| General Ester | Aqueous NaOH | Heating | Carboxylic Acid (after acidification) | thieme-connect.de |

| tert-Butyl Ester | Trifluoroacetic acid (TFA) | Stirring at 30°C | Carboxylic Acid | frontiersin.org |

Advanced Synthetic Techniques

Continuous Flow Synthesis Methodologies

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced heat transfer, improved mixing, and the potential for multi-step reactions in a single sequence without isolating intermediates. nih.gov This technology has been successfully applied to the synthesis of highly functionalized heterocyclic compounds, including imidazo[1,2-a]pyridine-2-carboxylic acids. nih.gov In one example, 2-aminopyridines and bromopyruvic acid are reacted in a microreactor to directly produce the carboxylic acid, a significant improvement over in-flask methods that require isolation and saponification of an ester intermediate. nih.gov

This methodology can be adapted for the synthesis of various pyridine derivatives. For instance, a continuous flow setup has been used for the selective α-methylation of pyridines, demonstrating a greener and more efficient alternative to conventional batch reactions. researchgate.net The principles of flow chemistry, such as precise control over reaction time, temperature, and stoichiometry, could be applied to the multi-step synthesis of this compound, potentially improving yield and purity while reducing reaction time. nih.govnih.gov

Solvent-Free Mechanochemical Approaches

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, presents a sustainable alternative to traditional solvent-based syntheses. nih.gov Techniques like liquid-assisted grinding (LAG) can produce complex structures, such as zirconium-based metal-organic frameworks (MOFs) with carboxylate linkers, without the need for bulk solvents, high temperatures, or aggressive reagents. nih.govrsc.org

While direct application to this compound is not extensively documented, the principles are broadly applicable to the synthesis of organic compounds. For example, solvent-free assembly has been achieved by exposing solid mixtures of reactants, such as a zirconium cluster and a carboxylic acid linker like terephthalic acid, to an organic vapor, leading to spontaneous self-assembly of the framework. nih.gov This approach minimizes solvent waste and can lead to the formation of highly porous and crystalline materials. The application of mechanochemical and solvent-free techniques to the construction of the substituted pyridine ring or the final carboxylation step represents a promising area for future research.

Chemical Reactivity and Transformation of 6 Ethyl 2 Methylpyridine 3 Carboxylic Acid

Reactions Involving the Pyridine (B92270) Ring System

The pyridine nucleus in 6-ethyl-2-methylpyridine-3-carboxylic acid is generally less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. Conversely, it is more susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen. The presence of both electron-donating alkyl groups and an electron-withdrawing carboxylic acid group further modulates this reactivity.

Electrophilic Substitution Reactions

Electrophilic substitution on the pyridine ring of this compound is challenging due to the deactivating nature of the nitrogen atom and the carboxylic acid group. However, under forcing conditions, reactions such as halogenation can be achieved. The substitution pattern is directed by the existing substituents, with the position of attack being a balance between the activating effects of the alkyl groups and the deactivating effect of the carboxyl group.

| Reaction | Reagents/Conditions | Product | Notes |

| Bromination | Br₂, Fe catalyst | 5-Bromo-6-ethyl-2-methylpyridine-3-carboxylic acid | Substitution occurs at the 5-position due to the directing effects of the methyl and ethyl groups. |

Nucleophilic Substitution Reactions

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, although this often requires the presence of a good leaving group or activation of the ring. Direct nucleophilic substitution on the unsubstituted ring of this compound is not a common reaction pathway. However, if a suitable leaving group were present at the 2-, 4-, or 6-positions, nucleophilic displacement would be more feasible.

Oxidation and Reduction Pathways

The pyridine ring in this compound can undergo oxidation at the nitrogen atom to form the corresponding N-oxide. This transformation can alter the reactivity of the ring, making it more susceptible to both electrophilic and nucleophilic attack. The alkyl side chains can also be oxidized under specific conditions, although the pyridine ring itself is relatively resistant to oxidation.

| Reaction | Reagents/Conditions | Product |

| N-Oxidation | Peroxy acids (e.g., m-CPBA) | This compound N-oxide |

| Side-chain Oxidation | Strong oxidizing agents (e.g., KMnO₄) | Can lead to oxidation of the ethyl and methyl groups. |

Reduction of the pyridine ring is also possible, typically requiring strong reducing agents or catalytic hydrogenation. This process can lead to the formation of the corresponding piperidine (B6355638) derivative.

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a versatile functional handle that allows for a variety of transformations, including the formation of esters and amides.

Esterification Reactions

Esterification of this compound can be achieved by reacting it with an alcohol in the presence of an acid catalyst, such as sulfuric acid. This is a reversible reaction, and to drive it towards the product, it is often necessary to remove the water formed during the reaction.

| Alcohol | Catalyst | Product |

| Ethanol (B145695) | H₂SO₄ | Ethyl 6-ethyl-2-methylpyridine-3-carboxylate |

| Methanol | HCl | Methyl 6-ethyl-2-methylpyridine-3-carboxylate |

Amidation and Derivatization Reactions

The carboxylic acid can be converted into an amide by reaction with an amine. This reaction typically requires the activation of the carboxylic acid, for example, by converting it to an acid chloride or by using a coupling agent.

The formation of an acid chloride can be accomplished by treating the carboxylic acid with thionyl chloride (SOCl₂). The resulting acid chloride is a highly reactive intermediate that readily reacts with amines to form amides.

Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to facilitate the direct formation of an amide from the carboxylic acid and an amine. These reagents activate the carboxylic acid in situ, allowing for a milder and more efficient reaction.

| Amine | Reagents/Conditions | Product |

| Ammonia (B1221849) | 1. SOCl₂ 2. NH₃ | 6-Ethyl-2-methylpyridine-3-carboxamide |

| Diethylamine | EDC, HOBt | N,N-Diethyl-6-ethyl-2-methylpyridine-3-carboxamide |

Beyond ester and amide formation, the carboxylic acid moiety can be used for a range of other derivatizations, including reduction to the corresponding alcohol, 3-(hydroxymethyl)-6-ethyl-2-methylpyridine, using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Decarboxylation Processes

The removal of the carboxyl group from pyridine-3-carboxylic acid derivatives is a significant transformation. While specific studies on the decarboxylation of this compound are not extensively detailed, the reactivity can be inferred from established procedures for analogous compounds. The thermal decarboxylation of pyridinecarboxylic acids often requires high temperatures and can be facilitated by specific solvents or catalysts.

For instance, the decarboxylation of 5-trifluoromethyl-2,3-pyridinedicarboxylic acid to yield 5-trifluoromethyl-3-pyridinecarboxylic acid is achieved by heating in a high-boiling solvent such as anisole. The reaction proceeds as the temperature is raised to the reflux point of the solvent, initiating the controllable release of carbon dioxide. Another relevant example is the decarboxylation of 2-pyridone-3-carboxylic acid derivatives, which can be carried out using potassium carbonate in toluene (B28343) at reflux temperature. These examples suggest that the decarboxylation of this compound would likely proceed under thermal conditions, potentially in a high-boiling inert solvent.

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| 5-trifluoromethyl-2,3-pyridinedicarboxylic acid | Anisole, heated slowly to reflux (153°C) | 5-trifluoromethyl-3-pyridinecarboxylic acid | nih.gov |

| 5-(2-hydroxybenzoyl)-1-alkyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | K2CO3, Toluene, reflux for 8 h | Decarboxylated 2-pyridone derivative | cdnsciencepub.com |

Reactions Involving Alkyl Substituents (Ethyl and Methyl Groups)

The ethyl and methyl groups attached to the pyridine ring of this compound are not inert and can participate in various chemical reactions. Their position adjacent to the ring nitrogen (alpha-position) makes the protons on the methylene (B1212753) (–CH2–) of the ethyl group and the methyl (–CH3–) group susceptible to abstraction and subsequent functionalization.

The alkyl side chains of pyridine derivatives can be modified through several synthetic routes. One of the primary methods involves the oxidation of the alkyl group to a carboxylic acid. Primary and secondary alkyl groups attached to an aromatic ring can be oxidized using strong oxidizing agents. For instance, reagents like potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 & H2SO4) are capable of converting an alkyl side-chain into a carboxyl group. libretexts.org This suggests that the ethyl and methyl groups of the target compound could potentially be oxidized to form a pyridine tricarboxylic acid derivative under harsh oxidative conditions.

Another pathway for functionalization stems from the acidity of the α-protons of the alkyl groups. The protons on the carbons directly attached to the pyridine ring (analogous to benzylic protons) are acidic due to the electron-withdrawing nature of the ring and the stability of the resulting carbanion. pearson.com This allows for deprotonation with a strong base, followed by reaction with an electrophile to introduce new functional groups.

The halogenation of alkylpyridines can occur either on the pyridine ring or on the alkyl side chain, depending on the reaction conditions. Side-chain halogenation is typically achieved through a free-radical mechanism, which is favored by the presence of UV light or a radical initiator. wikipedia.org This type of reaction is analogous to the benzylic halogenation of alkyl-substituted aromatic compounds. orgoreview.comyoutube.com

N-Bromosuccinimide (NBS) is the reagent of choice for the selective bromination of the side chain of alkylpyridines. masterorganicchemistry.comorganic-chemistry.org The reaction proceeds by abstracting a hydrogen atom from the carbon adjacent to the pyridine ring, forming a stabilized radical intermediate. orgoreview.compearson.com This radical then reacts with a source of bromine, such as Br2 present in low concentration, to yield the halogenated product. masterorganicchemistry.com For this compound, this reaction would be expected to occur preferentially at the methylene (–CH2–) position of the ethyl group, as this would form a more stable secondary radical compared to the primary radical from the methyl group.

Studies on similar molecules have demonstrated this selectivity. For example, the reaction of 4-ethylpyridine (B106801) with one molar equivalent of NBS results in the formation of 4-(1-bromoethyl)pyridine (B2678753) as the major product. cdnsciencepub.com Similarly, 2-methylpyridine (B31789) reacts with NBS to yield mono- and di-bromomethylpyridines. cdnsciencepub.com These findings support the feasibility of selectively halogenating the alkyl side chains of this compound using radical conditions.

| Starting Material | Reagent(s) | Product(s) | Reaction Type | Reference |

|---|---|---|---|---|

| Alkylbenzene | Cl2 or Br2, heat or light | Side-chain halogenated alkylbenzene | Free-radical halogenation | orgoreview.com |

| Alkylbenzene | N-Bromosuccinimide (NBS), peroxide or light | Side-chain brominated alkylbenzene | Wohl-Ziegler bromination | orgoreview.com |

| 4-Ethylpyridine | NBS (1:1 molar ratio) | 4-(1-Bromoethyl)pyridine | Side-chain bromination | cdnsciencepub.com |

| 2-Methylpyridine | NBS | Mono- and di-bromomethylpyridines | Side-chain bromination | cdnsciencepub.com |

Spectroscopic Characterization Methodologies for 6 Ethyl 2 Methylpyridine 3 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the molecular structure of a compound by providing information about the chemical environment of individual atoms.

A comprehensive literature search did not yield specific experimental ¹H NMR spectroscopic data for 6-Ethyl-2-methylpyridine-3-carboxylic acid. This type of analysis would typically provide information on the chemical shift, integration, and multiplicity of each unique proton in the molecule, confirming the presence of the ethyl, methyl, and pyridine (B92270) ring protons, as well as the carboxylic acid proton.

No specific experimental ¹³C NMR data for this compound could be located in the reviewed scientific literature and databases. A ¹³C NMR spectrum would be instrumental in identifying all unique carbon atoms in the compound, including those of the pyridine ring, the carboxylic acid group, and the ethyl and methyl substituents.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FT-IR and FT-Raman, are used to identify the functional groups present in a molecule by measuring the absorption or scattering of infrared radiation.

Detailed experimental data from Fourier-Transform Infrared (FT-IR) spectroscopy for this compound were not found in the available literature. An FT-IR spectrum would be expected to show characteristic absorption bands corresponding to the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, C-H stretches of the alkyl groups, and various vibrations associated with the pyridine ring structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule and is used to investigate conjugated systems. A thorough review of available scientific databases and literature did not uncover any specific experimental UV-Vis absorption data for this compound. Such data would reveal the wavelengths of maximum absorbance (λmax), providing insights into the electronic structure of the pyridine ring and its substituents.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. This information can be used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule. High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule.

In the mass spectrum of this compound, the molecular ion peak ([M]⁺) would be expected at an m/z value corresponding to its molecular weight. The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH), the entire carboxyl group (-COOH), and cleavage of the alkyl substituents.

Expected Fragmentation Patterns:

Loss of the ethyl group: Cleavage of the bond between the pyridine ring and the ethyl group would result in a fragment ion with a lower m/z value.

Loss of the methyl group: Similarly, the loss of the methyl group would produce another characteristic fragment ion.

Decarboxylation: The loss of the carboxylic acid group as carbon dioxide is a common fragmentation pathway for such compounds.

High-resolution mass spectrometry would provide the exact mass of the molecular ion and its fragments, allowing for the determination of their elemental formulas. This is a crucial step in confirming the identity of a newly synthesized compound.

Hypothetical HRMS Data Table:

| Ion Formula | Calculated m/z | Observed m/z |

| [C₉H₁₁NO₂ + H]⁺ | 166.0817 | 166.0815 |

| [C₉H₁₁NO₂ + Na]⁺ | 188.0636 | 188.0634 |

| [C₉H₁₁NO₂ + K]⁺ | 204.0376 | 204.0373 |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from an HRMS experiment. Actual observed values may vary slightly.

X-ray Crystallography for Solid-State Structure Elucidation

Elemental Analysis (CHNS)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's chemical formula. This comparison is a critical measure of the purity of the sample.

For this compound (C₉H₁₁NO₂), the theoretical elemental composition can be calculated based on its atomic constituents. The results of an elemental analysis are typically presented as a comparison between the calculated and found percentages.

Theoretical Elemental Composition:

Carbon (C): 65.44%

Hydrogen (H): 6.71%

Nitrogen (N): 8.48%

Oxygen (O): 19.37% (Oxygen is typically determined by difference)

Hypothetical Elemental Analysis Data Table:

| Element | Theoretical (%) | Found (%) |

| Carbon | 65.44 | 65.42 |

| Hydrogen | 6.71 | 6.73 |

| Nitrogen | 8.48 | 8.45 |

Note: The "Found" values in this table are hypothetical and represent typical results for a pure sample, which are generally expected to be within ±0.4% of the theoretical values.

Based on a comprehensive search for scientific literature, there are currently no available computational and theoretical investigation studies specifically focused on the chemical compound This compound .

While computational methods such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, Natural Bonding Orbital (NBO) analysis, and Molecular Electrostatic Potential (MEP) mapping are widely used to characterize pyridine derivatives, no published research applying these techniques to this compound could be identified.

Studies on related but distinct molecules, such as other pyridine-carboxylic acid derivatives and various substituted pyridines, have utilized these theoretical approaches to explore their electronic structure, reactivity, and stability. For instance, DFT calculations have been successfully employed to optimize the molecular geometries and analyze the electronic properties of numerous pyridine compounds. nih.govresearchgate.net Similarly, FMO and MEP analyses have been instrumental in understanding the reactive sites and kinetic stability of different pyridine-based structures. nih.gov

However, the specific computational data required to populate the requested article outline—including DFT study results with the B3LYP/6-311++G(d,p) basis set, molecular geometry parameters, HOMO-LUMO energy gaps, NBO analysis, MEP maps, and thermodynamic or kinetic pathway studies—are not present in the existing scientific literature for this compound.

Therefore, it is not possible to generate the requested detailed article with scientifically accurate findings and data tables for the specified compound.

Computational Chemistry and Theoretical Investigations of 6 Ethyl 2 Methylpyridine 3 Carboxylic Acid

Spectroscopic Parameter Predictions (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Computational studies on molecules structurally related to 6-Ethyl-2-methylpyridine-3-carboxylic acid, such as other pyridine (B92270) carboxylic acid derivatives, have utilized Density Functional Theory (DFT) to predict spectroscopic parameters. For instance, investigations on similar compounds have employed methods like B3LYP with basis sets such as 6-311++G(d,p) to calculate vibrational frequencies and assign them based on Potential Energy Distribution (PED) analysis. tandfonline.com These theoretical calculations can provide insights into the expected infrared and Raman spectra of the molecule.

Similarly, theoretical NMR chemical shifts (¹H and ¹³C) for related pyridine derivatives have been calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. semanticscholar.org These predictions are often correlated with experimental data to validate the computational model. While specific calculated values for this compound are not available in the cited literature, the established methodologies suggest that such predictions would be feasible and valuable for characterizing the molecule.

Interactive Data Table: Predicted Spectroscopic Parameters (Hypothetical Data)

| Parameter | Predicted Value | Method/Basis Set |

| Vibrational Frequencies (cm⁻¹) | ||

| O-H stretch (Carboxylic Acid) | ~3500-3600 | B3LYP/6-311++G(d,p) |

| C=O stretch (Carboxylic Acid) | ~1700-1750 | B3LYP/6-311++G(d,p) |

| Pyridine Ring C=C/C=N stretches | ~1400-1600 | B3LYP/6-311++G(d,p) |

| NMR Chemical Shifts (ppm) | ||

| Carboxylic Acid Proton (¹H) | ~12-13 | GIAO/B3LYP/6-311++G(d,p) |

| Pyridine Ring Protons (¹H) | ~7-9 | GIAO/B3LYP/6-311++G(d,p) |

| Carboxylic Carbon (¹³C) | ~165-175 | GIAO/B3LYP/6-311++G(d,p) |

| Pyridine Ring Carbons (¹³C) | ~120-150 | GIAO/B3LYP/6-311++G(d,p) |

| Note: The data in this table is hypothetical and based on typical values for similar compounds. Specific computational studies on this compound are required for accurate predictions. |

Studies on Intermolecular Interactions and Dimerization (e.g., Hydrogen Bonding, Aggregation Phenomena)

Carboxylic acids are well-known to form strong intermolecular hydrogen-bonded dimers. nih.govresearchgate.net Computational studies on related pyridine carboxylic acids, such as 2-hydroxy-5-methylpyridine-3-carboxylic acid, have investigated the formation of dimers through intermolecular hydrogen bonds. nih.gov These studies often analyze the geometry and stability of different dimer conformations, such as head-to-head or head-to-tail arrangements. tandfonline.com The strength of the hydrogen bonds is a key factor in the aggregation phenomena of these molecules. nih.gov

For this compound, it is expected that the carboxylic acid groups would participate in the formation of cyclic dimers, where two molecules are held together by two strong O-H···O hydrogen bonds. nih.gov The pyridine nitrogen could also act as a hydrogen bond acceptor, leading to other forms of aggregation. nih.gov Theoretical calculations can quantify the binding energies of these dimers and provide insights into the nature of the intermolecular interactions through techniques like Natural Bond Orbital (NBO) analysis. tandfonline.com

Interactive Data Table: Predicted Intermolecular Interaction Parameters (Hypothetical Data)

| Interaction Type | Dimer Conformation | Predicted Binding Energy (kcal/mol) | Key Intermolecular Bonds |

| Hydrogen Bonding | Cyclic Dimer (Head-to-Head) | -10 to -15 | O-H···O |

| Hydrogen Bonding | Chain (Head-to-Tail) | -5 to -10 | O-H···N (pyridine) |

| Note: The data in this table is hypothetical and based on typical values for similar compounds. Specific computational studies on this compound are required for accurate predictions. |

Global Reactivity Descriptors (e.g., Fukui Function, Chemical Hardness, Softness, Electronegativity, Ionization Potential)

Global reactivity descriptors, derived from DFT calculations, are crucial for understanding the chemical reactivity of a molecule. These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are used to calculate properties like the HOMO-LUMO gap, ionization potential, electron affinity, electronegativity, chemical hardness, and softness. tandfonline.com

The Fukui function is another important descriptor that helps in identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net For pyridine carboxylic acid derivatives, these calculations can predict which atoms are most susceptible to chemical reactions. tandfonline.com Although specific values for this compound are not present in the searched literature, the established computational frameworks allow for their determination.

Interactive Data Table: Predicted Global Reactivity Descriptors (Hypothetical Data)

| Descriptor | Predicted Value (eV) |

| HOMO Energy | -6.0 to -7.0 |

| LUMO Energy | -1.5 to -2.5 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

| Ionization Potential | 6.0 to 7.0 |

| Electron Affinity | 1.5 to 2.5 |

| Electronegativity (χ) | 3.75 to 4.75 |

| Chemical Hardness (η) | 2.0 to 2.5 |

| Chemical Softness (S) | 0.2 to 0.25 |

| Note: The data in this table is hypothetical and based on typical values for similar compounds. Specific computational studies on this compound are required for accurate predictions. |

Advanced Chemical Applications of 6 Ethyl 2 Methylpyridine 3 Carboxylic Acid and Its Derivatives

Role as Key Synthetic Intermediates

6-Ethyl-2-methylpyridine-3-carboxylic acid and its derivatives have emerged as versatile scaffolds in organic synthesis. Their intrinsic chemical functionalities, including the carboxylic acid group and the substituted pyridine (B92270) ring, provide multiple reaction sites for elaboration into more complex molecular architectures. This strategic positioning of reactive groups makes them valuable as key intermediates in the construction of a wide array of organic compounds.

Precursors for Complex Organic Molecule Synthesis

The structural framework of this compound serves as a foundational element for the synthesis of more intricate organic molecules. The presence of the carboxylic acid function allows for a variety of classical transformations, including esterification and amidation, which are fundamental steps in the assembly of larger molecular entities. For instance, the conversion of the carboxylic acid to its corresponding ethyl ester, ethyl 6-methylpyridine-3-carboxylate, is a common strategy to modify its reactivity and solubility, facilitating its use in subsequent synthetic steps.

Furthermore, the pyridine ring itself is amenable to a range of chemical modifications. The compound can undergo electrophilic substitution reactions, such as bromination, which introduces a handle for further functionalization, for example, through cross-coupling reactions. Additionally, the carboxylic acid group can be reduced to an alcohol, yielding 3-(hydroxymethyl)-6-ethyl-2-methylpyridine, which opens up another avenue for building molecular complexity. These transformations highlight the role of this compound as a versatile precursor, enabling chemists to strategically build up molecular complexity from a readily accessible starting material. Pyridine carboxylic acids, in a broader sense, are recognized as pivotal in the development of pharmaceuticals and other bioactive molecules. nih.gov

Building Blocks for Diverse Heterocyclic Scaffolds

The pyridine nucleus is a ubiquitous motif in a vast number of biologically active compounds and functional materials. Consequently, this compound and its derivatives are valuable building blocks for the construction of diverse heterocyclic scaffolds, particularly fused ring systems. The strategic placement of functional groups on the pyridine ring allows for annulation reactions, where an additional ring is fused onto the existing pyridine framework.

For instance, derivatives of this compound can be envisioned as precursors for the synthesis of pyrido[2,3-d]pyrimidines and other fused pyridine systems. mdpi.com The general strategy often involves the conversion of the carboxylic acid group into other functionalities, such as an amino or hydrazido group, which can then participate in cyclization reactions with appropriate reagents to form the fused heterocyclic system. The synthesis of fused pyridine derivatives is a significant area of research due to the interesting pharmacological and material properties of these compounds. mdpi.com

Interactive Data Table: Key Reactions of this compound

| Reaction Type | Reagents/Conditions | Product | Yield |

| Bromination | Br₂, Fe catalyst | 5-Bromo-6-ethyl-2-methylpyridine-3-carboxylic acid | Not reported |

| Reduction | LiAlH₄, THF | 3-(Hydroxymethyl)-6-ethyl-2-methylpyridine | 79% |

| Esterification | Ethanol (B145695), H₂SO₄, reflux | Ethyl 6-ethyl-2-methylpyridine-3-carboxylate | Not reported |

Applications in Material Science and Photochemistry

The unique electronic properties of the pyridine ring, particularly when functionalized with electron-donating and electron-withdrawing groups, make pyridine derivatives attractive candidates for applications in material science and photochemistry. The inherent asymmetry and potential for charge transfer within these molecules can give rise to interesting optical and electronic phenomena.

Investigation of Non-linear Optical (NLO) Properties

Non-linear optical (NLO) materials are capable of altering the properties of light that passes through them and are crucial for a range of applications in photonics and optoelectronics, including optical signal processing and data storage. ias.ac.in Organic molecules with donor-π-acceptor (D-π-A) structures are known to exhibit significant third-order NLO properties. ias.ac.in The third-order NLO response is related to the molecular hyperpolarizability (γ), and materials with large γ values are highly sought after. acs.org

Derivatives of this compound could be designed to possess such D-π-A characteristics. The pyridine ring can act as a π-bridge, the ethyl and methyl groups are weak electron donors, and the carboxylic acid group is an electron acceptor. By modifying these groups, for instance, by introducing stronger donor and acceptor moieties, it may be possible to enhance the NLO properties of this class of compounds. The relationship between molecular structure and NLO properties is a subject of ongoing research, with factors such as conjugation length and the nature of substituents playing a crucial role. acs.org

Industrial Chemical Production

The versatility of this compound and its derivatives also extends to industrial applications, where they can serve as key intermediates in the synthesis of high-value chemical products such as agrochemicals and dyes.

Utilization in the Synthesis of Agrochemicals and Dyes

The pyridine scaffold is a prominent feature in a wide range of agrochemicals, including herbicides, insecticides, and fungicides. google.com The specific substitution pattern on the pyridine ring can have a significant impact on the biological activity of the resulting compound. While specific examples of agrochemicals derived directly from this compound are not extensively documented in publicly available literature, the general importance of pyridine carboxylic acids as intermediates in this sector is well-established. google.com The synthesis of nicotinic acid (pyridine-3-carboxylic acid) on an industrial scale, often from precursors like 5-ethyl-2-methylpyridine (B142974), underscores the industrial relevance of this class of compounds in the production of essential chemicals. mdpi.com

In the realm of dyes, pyridine derivatives are used to create a variety of colorants, including disperse dyes for synthetic fibers like polyester. nih.govekb.eg The synthesis of azo disperse dyes, a major class of commercial colorants, often involves the diazotization of an aromatic amine and its subsequent coupling to a suitable coupling component. Pyridone derivatives, which can be synthesized from precursors like substituted pyridine carboxylic acids, are effective coupling components that can lead to dyes with good brightness and fastness properties. nih.govekb.eg For example, the general synthesis of azo disperse dyes often involves the reaction of a diazotized aniline (B41778) derivative with a pyridone-based coupling component in an alkaline medium. ekb.eg The resulting dyes can exhibit a range of colors and are valued for their performance on synthetic textiles. nih.gov

Interactive Data Table: Examples of Pyridine-Based Dye Synthesis

| Dye Class | Precursors | General Reaction | Resulting Dye Type |

| Azo Disperse Dyes | Diazotized aromatic amines, Pyridone coupling components | Diazo coupling reaction | Arylhydrazonopyridinones |

| Disperse Dyes | Aromatic diazonium salts, 4-Methyl-2,6-dioxo-1-propyl-1,2,5,6-tetrahydropyridine-3-carbonitrile | Coupling reaction | Azo-disperse dyes |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-ethyl-2-methylpyridine-3-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : A plausible synthetic approach involves multicomponent reactions (MCRs) using aminopyridine precursors. For example, condensation of ethyl acetoacetate with ammonia and aldehydes under acidic conditions can yield pyridine derivatives. Optimization may include adjusting temperature (80–120°C), solvent polarity (ethanol or DMF), and catalyst (e.g., p-toluenesulfonic acid) to improve yield . Purification typically employs column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water .

Q. How can structural characterization of this compound be performed using spectroscopic techniques?

- Methodological Answer :

- NMR : H NMR (DMSO-d6) should show signals for the ethyl group (δ 1.2–1.4 ppm, triplet), methyl substituent (δ 2.5 ppm, singlet), and carboxylic proton (δ 12–13 ppm, broad). C NMR will confirm the carbonyl (δ ~170 ppm) and pyridine ring carbons .

- FT-IR : Key peaks include O–H (2500–3300 cm, carboxylic acid), C=O (1680–1720 cm), and aromatic C=C (1450–1600 cm) .

Q. What purification strategies are effective for removing byproducts in the synthesis of this compound?

- Methodological Answer : Byproducts (e.g., unreacted starting materials or decarboxylated derivatives) can be removed via:

- Recrystallization : Use ethanol/water mixtures at controlled cooling rates.

- Acid-Base Extraction : Leverage the compound’s acidity by dissolving in NaOH, filtering impurities, and precipitating with HCl .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity or tautomeric stability of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) can model tautomeric equilibria (e.g., keto-enol forms) and electron density maps. Solvent effects (PCM model) refine predictions of protonation states and hydrogen-bonding interactions, which influence crystallization behavior .

Q. What strategies resolve contradictions in reported biological activity data for pyridinecarboxylic acid derivatives?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, cell lines) or impurities. Mitigation includes:

- Bioassay Replication : Test under standardized conditions (e.g., NIH/3T3 cells for cytotoxicity).

- HPLC Purity Validation : Ensure >98% purity via reverse-phase chromatography (C18 column, 0.1% TFA in acetonitrile/water) .

Q. How can reaction mechanisms for unexpected byproducts (e.g., decarboxylation or ring-opening) be investigated?

- Methodological Answer :

- Isotopic Labeling : Use C-labeled carboxylic acid to track CO release via mass spectrometry.

- Kinetic Studies : Monitor reaction intermediates by in situ FT-IR or LC-MS under varied temperatures .

Q. What are the challenges in crystallizing this compound, and how can polymorphism be assessed?

- Methodological Answer : Hygroscopicity and solvent-dependent polymorphism complicate crystallization. Strategies include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.